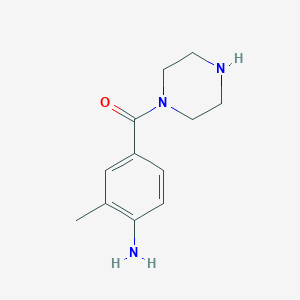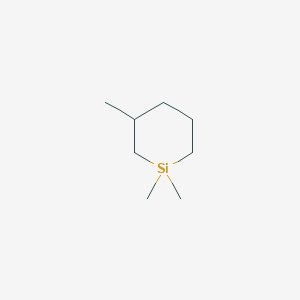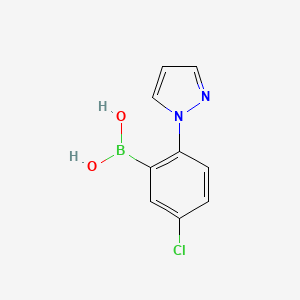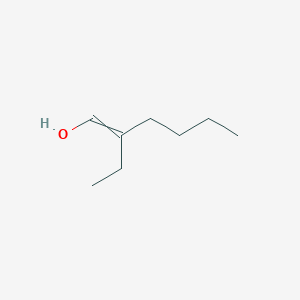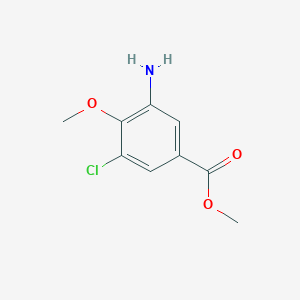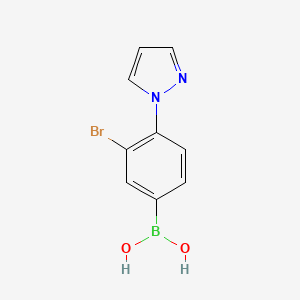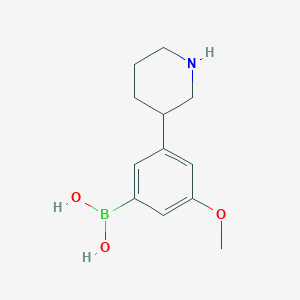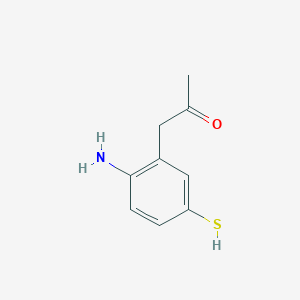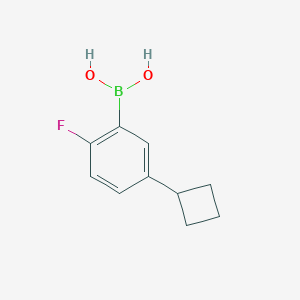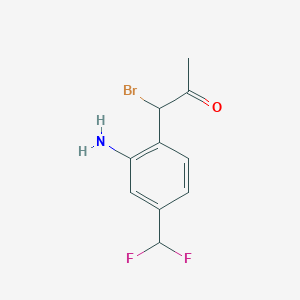
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a difluoromethyl-substituted aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor is subjected to bromination in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
科学的研究の応用
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
作用機序
The mechanism of action of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and difluoromethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups.
類似化合物との比較
Similar Compounds
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of the difluoromethyl group, which can enhance its chemical stability and influence its reactivity. The difluoromethyl group can also affect the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
特性
分子式 |
C10H10BrF2NO |
|---|---|
分子量 |
278.09 g/mol |
IUPAC名 |
1-[2-amino-4-(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(15)9(11)7-3-2-6(10(12)13)4-8(7)14/h2-4,9-10H,14H2,1H3 |
InChIキー |
XEACIUKBVBUZOM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


